An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromoindoline-2,3-dione
An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,6-Dibromoindoline-2,3-dione, also known as 4,6-dibromoisatin. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document combines established information with data from closely related analogues to offer a predictive and comparative analysis. It is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
4,6-Dibromoindoline-2,3-dione is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of two bromine atoms on the benzene ring is expected to significantly influence its electronic properties, reactivity, and biological activity.
Data Presentation: Summarized Chemical and Physical Properties
| Property | 4,6-Dibromoindoline-2,3-dione | 5,7-Dibromoindoline-2,3-dione (for comparison) |
| Molecular Formula | C₈H₃Br₂NO₂ | C₈H₃Br₂NO₂ |
| Molecular Weight | 304.93 g/mol | 304.92 g/mol [1] |
| CAS Number | 187326-67-6 | 6374-91-0[1] |
| Appearance | Red crystalline powder (predicted)[2] | Solid[1] |
| Melting Point | Not available | 250-255 °C[1] |
| Boiling Point | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like ethanol, toluene, and dimethylformamide; insoluble in water.[2] | Not specified |
Synthesis and Reactivity
The synthesis of 4,6-Dibromoindoline-2,3-dione is anticipated to follow established methods for preparing substituted isatins, primarily the Sandmeyer synthesis. This methodology is a robust and widely used approach for the preparation of a diverse range of isatin derivatives from anilines.[3][4][5][6]
Proposed Synthetic Pathway: Sandmeyer Synthesis
The Sandmeyer synthesis of isatins is a two-step process.[3][7] The initial step involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[3][7][8] For 4,6-Dibromoindoline-2,3-dione, the logical starting material would be 3,5-dibromoaniline.
Experimental Protocols
While a specific protocol for 4,6-Dibromoindoline-2,3-dione is not available, the following is a generalized experimental protocol for the Sandmeyer synthesis of a brominated isatin, adapted from procedures for related compounds.[8]
Step 1: Synthesis of N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide (Intermediate)
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In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with warming.
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In a separate vessel, dissolve 3,5-dibromoaniline in water with the addition of concentrated hydrochloric acid.
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Prepare a solution of hydroxylamine hydrochloride in water.
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Combine the three solutions. A precipitate is expected to form.
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Heat the mixture, typically to between 80-100°C, for several hours.
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Cool the reaction mixture and filter the resulting precipitate.
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Wash the solid with water and dry to yield the isonitrosoacetanilide intermediate.
Step 2: Synthesis of 4,6-Dibromoindoline-2,3-dione
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Carefully heat concentrated sulfuric acid to approximately 60°C with mechanical stirring.
-
Slowly add the dried N-(3,5-Dibromophenyl)-2-(hydroxyimino)acetamide intermediate in portions, maintaining the temperature between 60-70°C.
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After the addition is complete, heat the mixture to around 80°C for a short period.
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Cool the reaction mixture and pour it onto crushed ice.
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The product, 4,6-Dibromoindoline-2,3-dione, should precipitate as a solid.
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Filter the solid, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Spectral Characterization (Predicted)
Specific spectral data for 4,6-Dibromoindoline-2,3-dione is not available in the reviewed literature. The following are predicted characteristic spectral features based on the structure and data from analogous compounds.
3.1. 1H NMR Spectroscopy
The 1H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H proton. The two aromatic protons at positions 5 and 7 would likely appear as distinct signals, potentially as doublets or singlets depending on the coupling constants, in the aromatic region (δ 7-8 ppm). The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
3.2. 13C NMR Spectroscopy
The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) would be the most downfield, typically in the range of δ 160-185 ppm. The six aromatic carbons would appear in the region of δ 110-150 ppm, with the carbons attached to the bromine atoms showing characteristic shifts.
3.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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N-H stretch: A broad band around 3200-3400 cm⁻¹.
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C=O stretch (carbonyls): Two strong absorption bands in the region of 1700-1760 cm⁻¹.
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C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
3.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 304.93 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.
Biological Activity and Potential Mechanisms of Action
While specific biological studies on 4,6-Dibromoindoline-2,3-dione are lacking, the broader class of isatin derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents.[3][9][10] Halogenated isatins, in particular, have demonstrated significant cytotoxic effects.[3]
The anticancer activity of isatin derivatives is often attributed to their ability to modulate various cellular signaling pathways.[3][9] Key mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.[3][10]
Isatin-based compounds have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] Inhibition of these kinases can lead to the suppression of tumor growth, angiogenesis, and metastasis. Furthermore, many isatin derivatives can trigger apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[9]
Safety and Handling
Specific safety data for 4,6-Dibromoindoline-2,3-dione is not available. However, based on the data for related brominated aromatic compounds and isatin derivatives, it should be handled with care in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2]
Conclusion
4,6-Dibromoindoline-2,3-dione is a synthetically accessible derivative of the versatile isatin scaffold. While specific experimental data for this isomer is limited, its chemical properties and biological activity can be reasonably predicted based on the extensive literature on related compounds. The Sandmeyer synthesis provides a viable route for its preparation from 3,5-dibromoaniline. It is anticipated that this compound will exhibit interesting biological properties, particularly in the area of anticancer research, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

